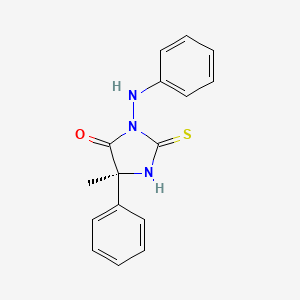
Ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate
描述
Ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a chlorophenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate typically involves the reaction of 2-(aminomethyl)-4-chlorophenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions
Ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of phenoxy derivatives with different substituents.
科学研究应用
Ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorophenoxy moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Ethyl 2-(2-(aminomethyl)-4-bromophenoxy)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(2-(aminomethyl)-4-fluorophenoxy)acetate: Contains a fluorine atom instead of chlorine.
Ethyl 2-(2-(aminomethyl)-4-methylphenoxy)acetate: Has a methyl group instead of chlorine.
Uniqueness
Ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s lipophilicity and overall pharmacokinetic properties, making it distinct from its analogs.
属性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
ethyl 2-[2-(aminomethyl)-4-chlorophenoxy]acetate |
InChI |
InChI=1S/C11H14ClNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,6-7,13H2,1H3 |
InChI 键 |
AKWTZVFPNDKPOD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details

















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-1-[3-(1-methylethyl)phenyl]ethylamine](/img/structure/B8650515.png)


![methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate](/img/structure/B8650531.png)










